5-(4-Aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione
Description
Properties
IUPAC Name |
5-(4-aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O3/c22-21(23,24)17-3-1-2-4-18(17)26-19(27)15-10-9-14(11-16(15)20(26)28)29-13-7-5-12(25)6-8-13/h1-11H,25H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHMRJRNAPOFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoindole-1,3-dione Core: The isoindole-1,3-dione core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic or basic conditions.
Introduction of Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzene and a suitable acylating agent.
Attachment of Aminophenoxy Group: The aminophenoxy group can be attached through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with phenol derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its pharmacological properties, particularly in the context of drug development. Its structure suggests potential activity against various biological targets.
Case Study: Anticancer Activity
One study explored the anticancer properties of derivatives of isoindole compounds, including 5-(4-Aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione. The results indicated that modifications to the isoindole structure could enhance cytotoxicity against cancer cell lines such as HeLa and MCF-7. The compound exhibited IC50 values in the low micromolar range, suggesting promising activity as a chemotherapeutic agent .
Table 1: Cytotoxicity of Isoindole Derivatives
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 5.6 | HeLa |
| Other Isoindole Derivative A | 10.2 | MCF-7 |
| Other Isoindole Derivative B | 3.8 | A549 |
Material Science Applications
In material science, this compound has been utilized in the synthesis of advanced materials such as polymers and nanocomposites.
Case Study: Polymer Synthesis
Research has demonstrated that this compound can serve as a monomer for creating polybenzoxazines through cationic ring-opening polymerization. The resulting polymers exhibit enhanced thermal stability and mechanical properties compared to traditional polymers .
Table 2: Properties of Polybenzoxazines Derived from Isoindoles
| Property | Value |
|---|---|
| Thermal Decomposition Temp | 350 °C |
| Tensile Strength | 85 MPa |
| Glass Transition Temp | 120 °C |
Analytical Chemistry Applications
The compound is also valuable in analytical chemistry for developing sensitive detection methods.
Case Study: Spectrophotometric Analysis
A study investigated the use of this compound as a chromogenic reagent for the detection of metal ions in solution. The compound's ability to form complexes with transition metals allowed for the development of a spectrophotometric method with a detection limit in the nanomolar range .
Table 3: Detection Limits for Metal Ion Complexes
| Metal Ion | Detection Limit (nM) |
|---|---|
| Cu²⁺ | 50 |
| Fe³⁺ | 30 |
| Ni²⁺ | 25 |
Mechanism of Action
The mechanism of action of 5-(4-Aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Disruption of Cellular Processes: Interfering with processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The isoindole-1,3-dione core is highly modifiable, with substituents dictating key properties. Below is a comparative analysis of the target compound and its analogs:
Table 1: Structural and Molecular Comparisons
Key Observations:
Biological Activity
5-(4-Aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : CHFNO
- CAS Number : 303152-24-1
- IUPAC Name : this compound
The unique structure, which includes an isoindole core with an aminophenoxy group and a trifluoromethyl-substituted phenyl group, suggests potential interactions with various biological targets.
1. Anti-inflammatory Effects
Research indicates that derivatives of isoindoline-1,3-dione, including this compound, exhibit notable anti-inflammatory properties. These compounds can modulate the expression of inflammatory mediators such as:
- Inducible Nitric Oxide Synthase (iNOS)
- Cyclooxygenase-2 (COX-2)
- Tumor Necrosis Factor (TNF-α)
In vitro studies have demonstrated that these compounds can suppress the activation of the NF-kB pathway, reducing the production of pro-inflammatory cytokines like IL-1 and IL-6 while enhancing anti-inflammatory cytokines such as IL-10 .
2. Neuroprotective Properties
The compound has been evaluated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s. Studies have shown that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with the breakdown of acetylcholine. The IC values for these activities were found to be promising, indicating potential use in treating cognitive disorders .
| Enzyme Target | IC Value (μM) |
|---|---|
| Acetylcholinesterase | 1.12 |
| Butyrylcholinesterase | 21.24 |
3. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Recent studies have reported moderate activity against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent . The presence of the trifluoromethyl group may enhance its lipophilicity and membrane permeability, contributing to its efficacy.
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : By inhibiting AChE and BuChE, it may enhance cholinergic transmission in the brain.
- Modulation of Signaling Pathways : The compound's ability to interfere with NF-kB signaling contributes to its anti-inflammatory effects.
- Direct Antimicrobial Action : The structural features allow it to interact with microbial membranes or specific targets within pathogens.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound and its derivatives:
- A study synthesized various isoindoline derivatives and assessed their biological activities, noting significant anti-Alzheimer's potential due to AChE inhibition .
- Another investigation focused on the structure-activity relationship (SAR) of similar compounds, highlighting how modifications in substituents could enhance biological efficacy .
Q & A
Q. What are the recommended synthetic routes for 5-(4-aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione, and how are intermediates characterized?
Methodological Answer:
- Synthesis Protocol :
- Step 1 : Condensation of 3-trifluoromethyl-4-chlorophenol with 2,5-dimethyl-4-fluoronitrobenzene using potassium carbonate as a base (120°C, 12h) .
- Step 2 : Reduction of nitro intermediates with iron powder in acidic conditions to yield amine derivatives.
- Step 3 : Cyclization via dehydration with phosphorus oxychloride (POCl₃) to form the isoindole-1,3-dione core .
- Characterization :
- NMR : Confirm regioselectivity using ¹H/¹³C NMR, focusing on trifluoromethyl (-CF₃) splitting patterns and aromatic proton coupling.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peaks).
- HPLC-PDA : Purity assessment (>95%) under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
Q. How can researchers optimize purification methods for this compound, particularly when isolating reactive intermediates?
Methodological Answer :
- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7 ratio) for polar intermediates.
- Recrystallization : Employ ethanol/water mixtures for final product crystallization, monitoring crystal growth via polarized light microscopy .
- Troubleshooting : Address byproduct formation (e.g., uncyclized amines) by adjusting POCl₃ stoichiometry (1.2–1.5 equivalents) .
Q. What analytical techniques resolve spectral data contradictions (e.g., unexpected NMR splitting or MS fragments)?
Methodological Answer :
- Dynamic NMR (DNMR) : Detect rotational barriers in amide bonds or hindered phenoxy groups.
- 2D-COSY/HSQC : Assign overlapping aromatic signals in crowded regions.
- Isotopic Labeling : Use ¹⁵N-labeled amines to trace unexpected fragmentation pathways in MS .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for novel derivatives of this compound?
Methodological Answer :
- Quantum Chemical Calculations : Use Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states for cyclization or trifluoromethyl group interactions .
- Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to identify low-energy pathways for isoindole-dione formation .
- Validation : Cross-check computed IR spectra with experimental FT-IR data (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. What statistical approaches address contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?
Methodological Answer :
-
Design of Experiments (DOE) : Apply a Box-Behnken design to test variables (e.g., solvent polarity, temperature) on bioactivity outcomes. Example parameters:
Factor Low Level High Level Temp 25°C 60°C Solvent DMSO Ethanol pH 6.5 8.0
Q. How do structural analogs (e.g., trifluoromethyl vs. methyl substitutions) influence biological target selectivity?
Methodological Answer :
Q. What advanced reactor designs improve yield in large-scale synthesis?
Methodological Answer :
Q. How can isotopic labeling (e.g., ¹⁸O) elucidate degradation mechanisms under oxidative conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
